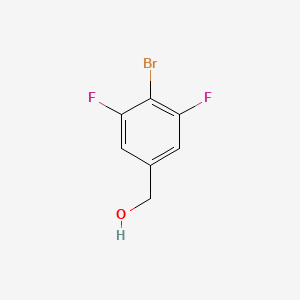

(4-Bromo-3,5-difluorophenyl)methanol

Description

Historical Context of Halogenated Fluorobenzyl Alcohol Derivatives

The development of halogenated fluorobenzyl alcohol derivatives traces its origins to the broader evolution of organofluorine chemistry during the twentieth century. The historical significance of benzyl alcohol derivatives began with the industrial development of coal tar chemistry and dye manufacturing during the 1800s, when benzyl chloride production sparked research into hydrolysis routes that yielded benzyl alcohol, benzaldehyde, and benzoic acid. The systematic introduction of fluorine substituents into aromatic systems represented a later advancement, driven by the recognition that fluorine atoms could dramatically alter the electronic properties and biological activity of organic molecules.

The specific development of polyfluorinated benzyl alcohol derivatives gained momentum as pharmaceutical researchers recognized the unique properties imparted by fluorine substitution. Historical research documented by Robert Filler and colleagues demonstrated early approaches to synthesizing fluorinated aromatic compounds, including methods for brominating polyfluorinated aromatic systems. These pioneering efforts established foundational synthetic methodologies that would later enable the efficient preparation of compounds like this compound. The evolution from simple benzyl alcohol to complex polyhalogenated derivatives reflects the pharmaceutical industry's growing appreciation for the role of fluorine in modulating drug properties, including metabolic stability, lipophilicity, and target selectivity.

The industrial production methods for halogenated benzyl alcohols evolved significantly from the basic hydrolysis procedures used in early dye manufacturing. German patent literature from the late twentieth century documented specialized catalytic hydrogenation procedures for preparing halogenated benzyl alcohols from their corresponding aldehydes, using palladium and platinum-based catalysts. These developments represented crucial advances in maintaining the integrity of halogen substituents during reduction reactions, as conventional hydrogenation conditions often led to undesirable dehalogenation processes. The recognition that electron-withdrawing substituents like aldehydes could activate aromatic halogen atoms toward replacement necessitated the development of specialized reaction conditions that preserved the halogen substitution pattern while achieving selective functional group transformations.

Structural Significance of Bromine and Fluorine Substituents in Aromatic Methanols

The structural arrangement of bromine and fluorine substituents in this compound creates a unique electronic environment that significantly influences both the physical properties and chemical reactivity of the compound. The two fluorine atoms positioned at the 3 and 5 positions relative to the methanol group exert strong electron-withdrawing inductive effects through the aromatic ring system, thereby increasing the acidity of the hydroxyl proton and modifying the nucleophilicity of the hydroxyl oxygen atom. This electronic modulation represents a fundamental principle in medicinal chemistry, where fluorine substitution is frequently employed to fine-tune the pharmacological properties of drug candidates.

Recent spectroscopic investigations have revealed that ortho-halogenated benzyl alcohols can exist in multiple conformational states, including both achiral and chiral arrangements. For this compound, the positioning of the bromine atom para to the methanol group eliminates the possibility of intramolecular hydroxyl-halogen contacts that characterize ortho-substituted derivatives. However, the symmetrical placement of the fluorine substituents creates a distinct electronic environment that influences the rotational barriers around the carbon-hydroxyl bond. Infrared spectroscopic studies in supersonic jet environments have demonstrated that halogen substitution patterns significantly affect the conformational preferences of benzyl alcohol derivatives, with implications for their binding interactions with biological targets.

The following table summarizes the key structural and physical properties of this compound compared to related halogenated benzyl alcohol derivatives:

| Property | This compound | 3,5-Difluorobenzyl alcohol | 4-Bromo-3-chloro-5-methylphenol |

|---|---|---|---|

| Molecular Formula | C₇H₅BrF₂O | C₇H₆F₂O | C₇H₆BrClO |

| Molecular Weight (g/mol) | 223.02 | 144.12 | 221.48 |

| Chemical Abstracts Service Number | 1256276-36-4 | 79538-20-8 | 1881290-80-7 |

| Physical State | White solid | Liquid | Solid |

| Halogen Substitution Pattern | Para-bromo, meta-difluoro | Meta-difluoro | Bromo-chloro-methyl |

| Functional Group | Primary alcohol | Primary alcohol | Phenol |

The electronic effects of the combined bromine and fluorine substitution create distinctive reactivity patterns that distinguish this compound from simpler halogenated benzyl alcohols. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aromatic ring system, making it more susceptible to nucleophilic aromatic substitution reactions under appropriate conditions. Simultaneously, the bromine atom provides a potential leaving group for cross-coupling reactions, enabling the compound to serve as a versatile intermediate in the synthesis of more complex aromatic systems.

Research into the photocatalytic oxidation of benzyl alcohol derivatives has demonstrated that halogen substitution patterns significantly influence the efficiency of alcohol-to-aldehyde transformations. Studies using tetrabutylammonium iron complexes as photocatalysts revealed that electron-withdrawing substituents like fluorine can modulate the oxidation pathways, affecting both the reaction kinetics and product selectivity. The presence of multiple halogen substituents creates opportunities for developing novel synthetic methodologies that exploit the unique electronic properties of these compounds for the construction of pharmaceutically relevant molecules.

Properties

IUPAC Name |

(4-bromo-3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYAMPHDUWZYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Bromo-3,5-difluorophenyl)methanol, also known by its CAS number 1256276-36-4, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and two fluorine atoms attached to a phenyl ring, which significantly influences its reactivity and interaction with biological systems. The molecular formula is , and its structural characteristics are critical for understanding its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of halogen atoms enhances the compound's lipophilicity and can influence enzyme interactions. For instance, it has been studied for its potential role as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are crucial in detoxifying aldehydes in various metabolic pathways .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by targeting cancer stem cells (CSCs). Studies have shown that compounds affecting ALDH1A1 activity can selectively target CSCs, leading to reduced tumor growth and improved therapeutic outcomes in models of breast cancer and leukemia .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is required to fully elucidate this aspect .

Case Studies

- Inhibition of ALDH1A1 : A study demonstrated that this compound could inhibit ALDH1A1 activity in various cancer cell lines. The inhibition was measured using fluorescence assays, showing a significant decrease in enzyme activity correlated with increased concentrations of the compound .

- Cytotoxicity Assays : Cytotoxic effects were assessed using Trypan blue exclusion assays on K562 cells. Results indicated that the compound exhibited dose-dependent cytotoxicity at concentrations above 10 µM, suggesting potential for therapeutic use in hematological malignancies .

Data Table: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer | Inhibits ALDH1A1; reduces tumor growth in CSC models |

| Antimicrobial | Preliminary evidence of activity against specific bacterial strains |

| Cytotoxicity | Dose-dependent cytotoxic effects observed in K562 cell line |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(4-Bromo-2,5-difluorophenyl)methanol

- Molecular Formula : C₇H₅BrF₂O (identical to the target compound).

- Structure : Fluorine atoms at 2- and 5-positions; bromine at 4-position.

- Safety Data : Classified under GHS as hazardous (skin/eye irritant) but lacks detailed toxicity studies. CAS: 486460-26-8 .

(3-Bromo-2,5-difluorophenyl)methanol

- Molecular Formula : C₇H₅BrF₂O.

- Structure : Bromine at 3-position; fluorine at 2- and 5-positions.

- Applications : Used in life science research; available in high-purity grades (99.99%). CAS: 1159186-56-7 .

- Key Difference : The meta-bromine substitution likely alters electronic properties (e.g., resonance effects), impacting nucleophilic aromatic substitution rates compared to the para-bromine isomer.

Functional Group Analogs

1-(4-Bromo-3,5-difluorophenyl)ethanone

- Molecular Formula : C₈H₅BrF₂O.

- Structure : Ketone group replaces the benzylic alcohol.

- Applications : Pharmaceutical intermediate (CAS: 1528607-78-4). SynHet supplies this compound for medicinal chemistry .

- Key Difference : The ketone group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic additions than the alcohol derivative.

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone

- Molecular Formula : C₁₂H₁₀BrF₂N₂O.

- Structure: Methanone linked to a pyrazole ring and difluorophenyl group.

- Synthesis: Crystallized from ethanol, indicating lower solubility in polar solvents compared to the alcohol derivative .

- Key Difference : The pyrazole ring introduces nitrogen-based basicity, which may influence binding affinity in drug-target interactions.

Physicochemical and Analytical Data Comparison

Preparation Methods

Reduction of 4-Bromo-3,5-difluorobenzaldehyde Using Sodium Borohydride

The most commonly employed and efficient method for synthesizing (4-Bromo-3,5-difluorophenyl)methanol is the reduction of 4-bromo-3,5-difluorobenzaldehyde with sodium borohydride (NaBH4) in methanol.

- Sodium borohydride (NaBH4) is added to a methanolic solution of 4-bromo-3,5-difluorobenzaldehyde.

- The reaction mixture is stirred at elevated temperature (around 80°C) for approximately 30 minutes.

- Completion of the reaction is monitored by thin-layer chromatography (TLC).

- After reaction completion, the mixture is concentrated to remove methanol.

- The residue is diluted with saturated sodium bicarbonate solution and extracted with dichloromethane (DCM).

- The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

- The crude product is purified by preparative thin-layer chromatography (prep-TLC) using a petroleum ether and ethyl acetate mixture (3:1 ratio) as the eluent.

- The yield reported is high, approximately 94.5%.

- The product is obtained as a white solid, indicating good purity.

Reaction Summary Table:

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-3,5-difluorobenzaldehyde |

| Reducing Agent | Sodium borohydride (NaBH4) |

| Solvent | Methanol (MeOH) |

| Temperature | 80°C |

| Reaction Time | 30 minutes |

| Work-up Procedure | Concentration, aqueous NaHCO3 wash, DCM extraction, brine wash, drying |

| Purification | Prep-TLC (Petroleum ether:Ethyl acetate = 3:1) |

| Yield | 94.47% |

| Product Form | White solid |

This method is supported by patent literature and chemical synthesis databases, confirming its reproducibility and efficiency.

Purification Techniques

Purification of this compound typically involves:

- Extraction: Multiple washes with organic solvents such as dichloromethane to separate the product from aqueous impurities.

- Drying: Over anhydrous sodium sulfate to remove residual water.

- Chromatography: Flash chromatography or preparative thin-layer chromatography using petroleum ether and ethyl acetate mixtures to achieve high purity.

These steps ensure removal of unreacted starting materials, side products, and inorganic salts.

Summary of Key Research Findings

| Aspect | Details |

|---|---|

| Reaction Efficiency | High conversion (>94%) with sodium borohydride in methanol at 80°C for 30 minutes |

| Scalability | Method suitable for gram-scale synthesis with straightforward work-up |

| Product Stability | Stable white solid after purification |

| Environmental & Safety | Sodium borohydride is relatively safe and easy to handle compared to stronger hydrides |

| Purification | Prep-TLC or flash chromatography effective for obtaining high purity |

Q & A

Q. What are optimized synthetic routes for (4-Bromo-3,5-difluorophenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Intermediate Synthesis : Start with 4-bromo-3,5-difluoroaniline and Meldrum’s acid in toluene at 90°C for 3 hours to form 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate (71% yield) .

- Coupling Reactions : Use 2,4-dimethoxybenzaldehyde and (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride with the intermediate to synthesize the target compound via multi-step coupling (yield: 89%) .

- Purification : Reverse-phase C18 column chromatography with 0.1% formic acid in water/acetonitrile is critical for isolating high-purity product .

- Catalyst Impact : Triisopropylsilane and trifluoromethanesulfonic acid enhance deprotection efficiency in acidic conditions .

Q. How can HPLC and LCMS methods be optimized for characterizing this compound?

Methodological Answer:

- HPLC Conditions :

- Column: C18 reverse-phase.

- Mobile Phase: 0.1% formic acid in water/acetonitrile gradient.

- Retention Time: ~0.70 minutes (SQD-FA05 conditions) .

- LCMS Parameters :

- Ionization: Positive mode ([M+H]⁺ observed at m/z 402).

- Calibration: Use internal standards (e.g., BDMC) for quantification .

- Validation : Ensure linearity (R² >0.99) and precision (RSD <2%) across triplicate runs.

Q. What solvents are suitable for solubility studies, and how does stability vary under different storage conditions?

Methodological Answer:

- Solubility : The compound shows moderate solubility in methanol, ethanol, and ethyl acetate, but limited solubility in water. Co-solvents like acetonitrile (20-30% v/v) improve dissolution .

- Stability :

- Store at -20°C under inert atmosphere to prevent bromine substitution or oxidation.

- Monitor degradation via HPLC: Look for peaks corresponding to dehalogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) reduce electron density on the phenyl ring, favoring nucleophilic aromatic substitution (SNAr) at the 4-position .

- Experimental Validation :

- Perform DFT calculations to map electrostatic potential surfaces.

- Compare reaction rates with analogs (e.g., 3,5-dichloro derivatives) to isolate substituent effects .

Q. How can contradictions in NMR and X-ray crystallography data be resolved during structural elucidation?

Methodological Answer:

Q. What derivatization strategies enhance detection sensitivity in mass spectrometry?

Methodological Answer:

- Derivatization Reagents :

- Trimethylsilylation : React with BSTFA (+1% TMCS) to increase volatility.

- Dansyl Chloride : Improves ionization efficiency for LCMS (e.g., m/z shift +234) .

- Optimization : Test derivatization time (30–60 min) and temperature (60–80°C) to balance yield and side reactions.

Q. What computational models predict regioselectivity in electrophilic substitutions?

Methodological Answer:

- Software Tools : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set.

- Parameters :

- Calculate Fukui indices (ƒ⁺) to identify electrophilic attack sites.

- Compare HOMO-LUMO gaps for reactivity trends .

- Validation : Correlate predictions with experimental halogenation outcomes (e.g., Br vs. Cl substitution) .

Q. How can reaction byproducts be minimized during large-scale synthesis?

Methodological Answer:

- Byproduct Sources :

- Di-brominated impurities : Control stoichiometry of bromine sources (e.g., NBS vs. Br₂) .

- Oxidation products : Add antioxidants (e.g., BHT) during workup.

- Process Optimization :

- Use flow chemistry for precise temperature control.

- Implement inline FTIR to monitor reaction progress .

Q. What comparative studies exist between this compound and its structural analogs?

Methodological Answer:

- Analog Synthesis : Replace Br with Cl or CF₃ to study steric/electronic impacts.

- Biological Activity : Test analogs in enzyme inhibition assays (e.g., cytochrome P450) to correlate structure-activity relationships .

- Data Table :

| Analog | LogP | IC₅₀ (μM) | Reference |

|---|---|---|---|

| (4-Cl-3,5-F₂)methanol | 2.1 | 12.3 | |

| (4-CF₃-3,5-F₂)methanol | 3.4 | 8.7 |

Q. What challenges arise during scale-up from milligram to kilogram quantities?

Methodological Answer:

- Purification Bottlenecks : Replace column chromatography with crystallization (solvent: hexane/EtOAc) for cost efficiency .

- Safety : Monitor exothermic reactions (e.g., bromine release) using adiabatic calorimetry.

- Yield Optimization :

- Conduct DoE (Design of Experiments) to optimize temperature, catalyst loading, and stirring rate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.